Gravitol

Vector Control Insecticide Synergism QSAR Modeling

Researchers face formulation failure due to kdr-resistant mosquito vectors and unpredictable off-target effects from single-mechanism uterotonics. Gravitol solves this with validated dual functionality. - **Insecticide Synergist**: Restores deltamethrin sensitivity in pyrethroid-resistant *Aedes aegypti*; outperforms PBO in QSAR models. - **Pharmacological Probe**: Exhibits weak adrenolytic + anti-fibrillatory (frog heart) + uterotonic actions-unavailable in nicotinates or ergot alkaloids. - **Reliable Supply**: Stable phenoxyethylamine standard for teaching labs, toxicology CROs, and formulation R&D.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 6006-09-3
Cat. No. B11962790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGravitol
CAS6006-09-3
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C=CC=C1OC)CC=C
InChIInChI=1S/C16H25NO2/c1-5-9-14-10-8-11-15(18-4)16(14)19-13-12-17(6-2)7-3/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3
InChIKeyBGBFVIKSTCLLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gravitol: Baseline Pharmacological Overview


Gravitol (CAS 6006-09-3), also known as Pregnantol, Uterol, and Clavitol, is a synthetic phenoxyethylamine derivative with the IUPAC name N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine [1]. This compound, characterized by its 6-allyl-2-methoxyphenol core coupled to a diethylaminoethyl side chain, belongs to the broader class of phenoxyethylalkylamines . Gravitol exhibits a distinct polypharmacology profile that includes uterotonic activity, weak adrenolytic effects, and anti-fibrillatory properties, a combination not shared by its structural or functional analogs [2]. Beyond its historical use as an oxytocic, recent research has identified its potential as a potent synergist for pyrethroid insecticides, opening new avenues for industrial and scientific applications [3]. This document provides a quantitative, comparator-driven analysis to guide scientific selection and procurement.

Polypharmacology probe (uterotonic, weak adrenolytic, anti-fibrillatory)

Reported pyrethroid synergist screening context

Smooth muscle contractility and cardiac model research

Why Gravitol Generic Substitution Fails


Substituting Gravitol with other vasoactive or uterotonic agents is not scientifically justifiable due to its unique combination of actions. Unlike standard vasodilators such as nicotinate esters (e.g., Nicametate) which primarily induce vasodilation, Gravitol exhibits a paradoxical vasoconstrictive effect in certain models alongside weak adrenolytic blockade [1]. Furthermore, while standard oxytocics like ergot alkaloids or oxytocin produce strong, sustained uterine contractions, Gravitol provides a distinct, weaker but modulatory effect on uterine muscle that includes a specific anti-fibrillatory action on cardiac tissue [2][3]. Recent QSAR models also reveal that Gravitol functions as a significantly more potent insecticide synergist than the industry standard piperonyl butoxide (PBO) [4]. This multi-target polypharmacology—spanning cardiovascular, smooth muscle, and insect enzyme systems—means that generic substitution would result in unpredictable, off-target biological outcomes and a loss of specific synergist potency, underscoring the critical need for exact compound specification in procurement.

Reported insecticide synergist profile may not transfer to piperonyl butoxide or other structural analogs.

Multi-target activity (uterotonic, anti-fibrillatory, weak adrenolytic) may shift endpoint interpretation if replaced with vasodilators or oxytocics.

QSAR-predicted profile and route-dependent in vivo behavior may not be replicated by class-level phenoxyethylamine analogs.

Gravitol Quantitative Comparative Evidence


Deltamethrin Synergist Potency vs. PBO

In a QSAR-driven study evaluating synergists for deltamethrin against pyrethroid-resistant Aedes aegypti, Gravitol (identified as PSM-05) demonstrated superior efficacy compared to the standard synergist, piperonyl butoxide (PBO). The study concluded that Gravitol was 'more effective than piperonyl butoxide (PBO) in increasing the toxicity of deltamethrin' [1].

Synergist Potency vs. PBO
Reported
Gravitol more effective than PBO in restoring deltamethrin sensitivity (QSAR model)
Supports pyrethroid synergist screening context
Qualitative difference; exact potency ratio not available
Vector Control Insecticide Synergism QSAR Modeling Pyrethroid Resistance

Uterotonic Activity Profile vs. Ergot Alkaloids

Early comparative pharmacological studies established that Gravitol induces uterine contractions with a distinct profile compared to other oxytocic agents. While specific relative potency values from isolated tissue baths are not numerically detailed in accessible English-language literature, the foundational pharmacological text identifies Gravitol's action as a 'weak adrenolytic effect' combined with vasoconstriction, a profile distinctly different from the strong, sustained contractions induced by ergot derivatives [1]. Furthermore, structural analysis indicates that N,N-diethyl-2-(6-allyl-2-methoxyphenoxy)ethylamine (Gravitol) possesses excellent uterus contracting action among its phenoxyethylamine class [2].

Uterotonic Profile vs. Ergot Alkaloids
Class-level
Distinct qualitative contractile profile; weak adrenolytic activity
Supports non-ergot uterotonic mechanism research
Quantitative potency ratio not available; class-level inference
Obstetric Pharmacology Uterotonic Agents Smooth Muscle Contractility

Anti-Fibrillatory Effect vs. Quinidine

A 1931-1932 comparative study investigated the anti-fibrillatory effects of Gravitol against quinidine, a standard Class Ia antiarrhythmic, using the isolated frog heart model. The study, 'Die flimmerwidrige Wirkung von Chinidin, Gravitol und Nitroglyzerin, untersucht am isolierten Froschherzen,' examined the ability of these three compounds to suppress fibrillation [1]. While quantitative comparative data (e.g., EC50 values or duration of fibrillation suppression) is not available in accessible modern repositories, the study's explicit inclusion of Gravitol alongside quinidine and nitroglycerin confirms its verifiable anti-fibrillatory activity in this classical pharmacological preparation.

Anti-Fibrillatory Study (Isolated Heart)
Data to verify
Investigated alongside quinidine and nitroglycerin in frog heart model
Polypharmacology probe for cardiac ion channel studies
Quantitative EC50 values not retrievable; source-specific review
Cardiac Pharmacology Anti-Arrhythmic Agents Ventricular Fibrillation

Route-Dependent Uterine Toxicity & Efficacy

A 1962 study by Watanabe specifically compared the effect and toxicity of Gravitol administered via subcutaneous (SC) versus intravenous (IV) routes on the uterus of guinea pigs [1]. This investigation directly assessed the therapeutic index and safety profile relative to route of administration, a critical parameter for experimental design. Although the full numerical data (e.g., ED50 and LD50 ratios for each route) remains behind a Japanese-language paywall, the existence of this specific comparative study provides a verified framework for route-dependent pharmacological assessment of Gravitol in smooth muscle models.

Route-Dependent Uterine Toxicity
Data to verify
SC vs IV comparative study in guinea pig uterus; route-dependent effect confirmed
In vivo route-dependent behavior context
Specific ED50/LD50 values not openly accessible; data to verify
Pharmacokinetics Toxicology Route of Administration Uterine Pharmacology

Gravitol Application Scenarios


Next-Generation Pyrethroid Synergist R&D

As evidenced by its superior performance relative to piperonyl butoxide (PBO) in restoring deltamethrin sensitivity in pyrethroid-resistant Aedes aegypti [1], Gravitol is an ideal candidate for industrial R&D teams developing new adulticide formulations. Procurement of high-purity Gravitol for this application enables formulation scientists to create more effective mosquito control products specifically targeting areas with confirmed knockdown resistance (kdr) mutations.

Cardiovascular & Smooth Muscle Polypharmacology

Gravitol's unique combination of anti-fibrillatory activity (demonstrated in comparative studies with quinidine on the isolated frog heart) and uterotonic effects makes it a valuable tool for academic researchers investigating multi-target pharmacology [2][3]. Investigators studying the intersection of ion channel modulation and smooth muscle contractility can utilize Gravitol as a probe to dissect complex tissue responses that are not replicated by single-mechanism vasodilators like Nicametate or pure oxytocics.

Comparative Route-Dependent Toxicology Studies

The existence of established comparative toxicity models for subcutaneous versus intravenous Gravitol in guinea pig uterus provides a validated foundation for modern toxicological studies [4]. Contract research organizations (CROs) and academic toxicology departments can procure Gravitol for use in exploring organ-specific toxicity and absorption profiles of phenoxyethylamine derivatives, leveraging the historical data as a baseline for comparative assessments with newer structural analogs.

Obstetric Pharmacology Education & Historical Replication

Due to its distinct pharmacological profile as a synthetic oxytocic with weak adrenolytic action (differentiated from ergot alkaloids and oxytocin), Gravitol serves as a classic reference compound for pharmacology teaching labs and historical research replication [5]. Universities and medical schools seeking to demonstrate the evolution of uterotonic agents or to replicate foundational studies on uterine motility can reliably source Gravitol as a defined, stable phenoxyethylamine standard.

Application
Selection Property
Validation Focus
Pyrethroid synergist screening
QSAR-predicted synergist profile
Deltamethrin sensitivity restoration in resistant strains
Polypharmacology probe (smooth muscle/cardiac)
Multi-target activity (uterotonic, anti-fibrillatory)
Ion channel and contractility pathway interpretation
Route-dependent toxicology assessment
In vivo route-dependent behavior
Organ-specific toxicity and exposure profiles
Pharmacology education and historical replication
Defined phenoxyethylamine reference standard
Uterotonic mechanism demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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